ym-244769 ym-244769 Novel sodium-calcium exchanger inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005840
InChI: InChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31)
SMILES: C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F
Molecular Formula: C26H22FN3O3
Molecular Weight: 443.5 g/mol

ym-244769

CAS No.:

Cat. No.: VC0005840

Molecular Formula: C26H22FN3O3

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

ym-244769 -

Specification

Molecular Formula C26H22FN3O3
Molecular Weight 443.5 g/mol
IUPAC Name N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide
Standard InChI InChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31)
Standard InChI Key JZMLHJRKSJXARY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F
Canonical SMILES C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Introduction

Chemical and Structural Properties

YM-244769 (chemical name: N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride) is a synthetic compound with a molecular weight of 516.39 g/mol and the formula C26H22FN3O3·2HCl . Key physicochemical characteristics include:

PropertyValue
Purity≥99% (HPLC)
Solubility51.64 mg/mL in DMSO
Storage ConditionsDesiccate at room temperature

The compound's structure features a nicotinamide core with substituted phenoxy and benzyl groups, contributing to its high affinity for NCX isoforms .

Mechanism of Action and Isoform Selectivity

YM-244769 preferentially inhibits the reverse mode (Ca2+ influx) of NCX3 with an IC50 of 18 nM, demonstrating 3.8- and 5.3-fold greater potency compared to NCX1 (IC50 = 68 nM) and NCX2 (IC50 = 96 nM), respectively . This selectivity arises from interactions with the α-2 region of NCX proteins, particularly glycine residue 833 in NCX1, as shown through chimeric protein studies . Unlike earlier NCX inhibitors (e.g., KB-R7943), YM-244769 exhibits minimal activity against other Ca2+ transporters, including voltage-gated calcium channels and SERCA pumps .

Neuroprotective Efficacy in Cellular Models

In neuronal SH-SY5Y cells subjected to hypoxia/reoxygenation injury, YM-244769 reduced cell death by 62% at 100 nM, outperforming KB-R7943 (45% protection at 10 μM) . This efficacy correlates with NCX3's predominant expression in these cells, as demonstrated by antisense knockdown experiments showing 70% greater vulnerability to damage when NCX3 is suppressed . Comparative studies in renal LLC-PK1 cells (NCX1-expressing) showed only 28% protection at 1 μM YM-244769, underscoring its isoform-specific activity .

Pharmacological Profile and Selectivity

YM-244769's selectivity was rigorously tested across transport systems:

TargetEffect (10 μM YM-244769)
NCX185% inhibition
NCX392% inhibition
Voltage-gated Ca2+ channelsNo significant effect
Na+/K+ ATPase<5% inhibition

The compound's neuroprotective EC50 in SH-SY5Y cells (48 nM) aligns closely with its biochemical IC50 for NCX3, confirming target engagement .

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